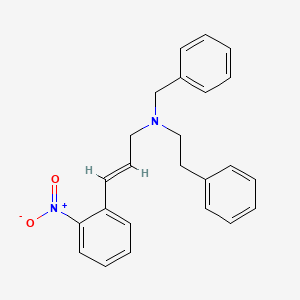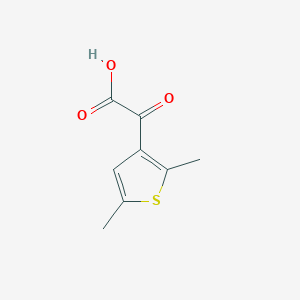
N-benzyl-3-(2-nitrophenyl)-N-(2-phenylethyl)-2-propen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-3-(2-nitrophenyl)-N-(2-phenylethyl)-2-propen-1-amine is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. This compound is also known as NBOMe, which is a class of drugs that exhibit hallucinogenic effects. However,
Mechanism of Action
The mechanism of action of NBOMe is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A receptor, which is a serotonin receptor that is involved in the regulation of mood, perception, and cognition. NBOMe may also interact with other receptors in the brain, such as the dopamine and norepinephrine receptors, to produce its effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of NBOMe are similar to other hallucinogenic drugs, such as LSD and psilocybin. NBOMe can cause alterations in perception, mood, and cognition, as well as changes in heart rate, blood pressure, and body temperature. These effects are thought to be mediated by the activation of the 5-HT2A receptor and other receptors in the brain.
Advantages and Limitations for Lab Experiments
NBOMe has several advantages for lab experiments, including its high potency, selectivity for the 5-HT2A receptor, and ease of synthesis. However, NBOMe also has limitations, such as its potential for abuse and toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on NBOMe. One direction is to develop new drugs based on the NBOMe scaffold that have improved pharmacological properties and reduced toxicity. Another direction is to study the long-term effects of NBOMe on the brain and behavior, as well as its potential for therapeutic applications. Finally, more research is needed to understand the mechanism of action of NBOMe and its interactions with other receptors in the brain.
Synthesis Methods
The synthesis of NBOMe involves the reaction of 2-nitropropane with benzylamine in the presence of sodium ethoxide. The resulting intermediate is then reacted with 2-phenylethylamine to form the final product. This synthesis method has been optimized to produce high yields of NBOMe with minimal impurities.
Scientific Research Applications
NBOMe has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, NBOMe has been used as a scaffold to develop new drugs that target specific receptors in the brain. In neuroscience, NBOMe has been used to study the effects of hallucinogenic drugs on the brain and behavior. In pharmacology, NBOMe has been used to study the pharmacokinetics and pharmacodynamics of hallucinogenic drugs.
properties
IUPAC Name |
(E)-N-benzyl-3-(2-nitrophenyl)-N-(2-phenylethyl)prop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c27-26(28)24-16-8-7-14-23(24)15-9-18-25(20-22-12-5-2-6-13-22)19-17-21-10-3-1-4-11-21/h1-16H,17-20H2/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMACTGAWUXNEAP-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC=CC2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCN(C/C=C/C2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-acetyl-4-piperidinyl)oxy]-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-5-methoxybenzamide](/img/structure/B6017056.png)
![2-(cyclohexylacetyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6017060.png)
![2-[(2,3-difluorophenoxy)methyl]-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6017070.png)
![N-cyclopropyl-3-({1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}oxy)-4-methoxybenzamide](/img/structure/B6017091.png)
![N-cyclopentyl-6-[3-(dimethylamino)-1-pyrrolidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6017092.png)
![1-(2-fluorophenyl)-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine](/img/structure/B6017100.png)
![6-(4-ethyl-1-piperazinyl)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6017107.png)

![2-ethyl-4-methyl-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1,3-oxazole-5-carboxamide](/img/structure/B6017114.png)
![3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-6-nitro-2H-chromen-2-one](/img/structure/B6017119.png)
![2-(1H-benzimidazol-1-ylmethyl)-N-[1-(hydroxymethyl)-2-methylpropyl]-1,3-oxazole-4-carboxamide](/img/structure/B6017127.png)
![methyl 4,5-dimethyl-2-({[2-(3-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B6017128.png)
![2-[(5-bromo-2-methoxybenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B6017142.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B6017157.png)